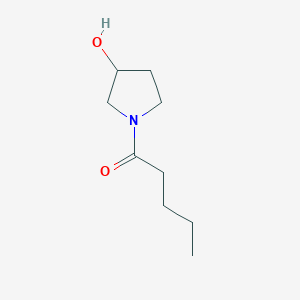
1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one
説明
1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a pyrrolidine ring bearing a hydroxyl group at the 3-position. The hydroxyl group may influence solubility, metabolic stability, and blood-brain barrier penetration compared to non-hydroxylated analogs.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-(3-hydroxypyrrolidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-9(12)10-6-5-8(11)7-10/h8,11H,2-7H2,1H3 |
InChIキー |
FUNHHVCJQULMQL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)N1CCC(C1)O |
製品の起源 |
United States |
類似化合物との比較
Structural Features and Modifications
The table below highlights key structural differences and similarities between 1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one and related compounds:
Pharmacological and Toxicological Profiles
- Mechanism of Action: α-PVP and MDPV act as potent dopamine/norepinephrine reuptake inhibitors, leading to hyperstimulation, tachycardia, and psychosis . However, hydroxylation could enhance metabolic clearance, mitigating toxicity .
- Toxicity: α-PVP is associated with >130 deaths due to cardiotoxicity and violent behavior . MDPV exhibits higher potency than cocaine, with severe neurotoxicity at low doses . No direct toxicity data exist for this compound, but structural analogs suggest risks of agitation, hyperthermia, and cardiovascular strain.
Key Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Metabolism: Hydroxylation of the pyrrolidine ring may facilitate glucuronidation or sulfation, altering elimination pathways compared to non-hydroxylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


